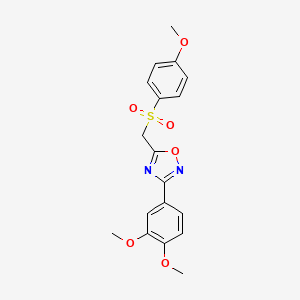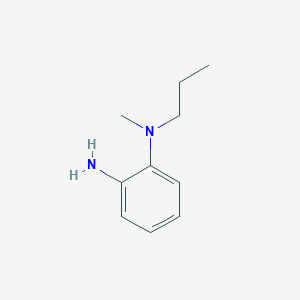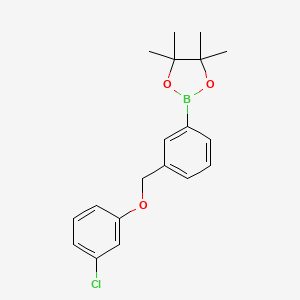
3-(3,4-Dimethoxyphenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, also known as DMSO, is a chemical compound that has been widely used in scientific research. It is a highly versatile molecule that has shown promising results in various studies, including its use as a solvent, a reducing agent, and a stabilizer. In
Aplicaciones Científicas De Investigación
Pharmacological and Biochemical Applications
Antimicrobial and Enzyme Inhibition Potential : Certain derivatives have shown modest antibacterial potential. Specifically, compounds bearing methoxyphenyl and dimethoxyphenyl groups have demonstrated significant activity against bacterial strains and notable enzyme inhibition, particularly against α-glucosidase and acetylcholinesterase enzymes (Virk et al., 2023).
Anticancer Properties : Substituted 1,3,4-oxadiazolyl tetrahydropyridines have been investigated for their anticancer activities. These compounds, designed to incorporate both 1,3,4-oxadiazole and tetrahydropyridine moieties, showed moderate cytotoxicity against MCF-7 breast cancer cell lines, indicating their potential as anticancer agents (Redda & Gangapuram, 2007).
Material Science Applications
- Proton Exchange Membranes for Fuel Cells : Sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole has been developed for use as proton exchange membranes in medium-high temperature fuel cells. These membranes exhibited excellent thermal, dimensional, and oxidative stability, along with lower methanol diffusion coefficients, making them promising materials for fuel cell applications (Xu et al., 2013).
Chemical and Physical Properties Studies
- Crystal Structure and Luminescent Properties : Studies on the crystal structure and luminescent properties of related oxadiazole compounds have provided insights into their chemical behavior and potential for applications in light-emitting devices. The structural analysis and spectral luminescent properties research offer a foundation for exploring these compounds in various technological applications (Al-Hourani et al., 2015).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-23-13-5-7-14(8-6-13)27(21,22)11-17-19-18(20-26-17)12-4-9-15(24-2)16(10-12)25-3/h4-10H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRIOVFJXVANLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)



![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2407017.png)
![N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide](/img/structure/B2407018.png)
![{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2407021.png)
![2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2407023.png)

